molecular formula C9H13NO3 B2890048 Methyl 5-(tert-butyl)isoxazole-4-carboxylate CAS No. 924846-62-8

Methyl 5-(tert-butyl)isoxazole-4-carboxylate

Cat. No.: B2890048
CAS No.: 924846-62-8
M. Wt: 183.207
InChI Key: ANPUWOADBFCFPN-UHFFFAOYSA-N
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Description

Methyl 5-(tert-butyl)isoxazole-4-carboxylate, with the CAS number 924846-62-8, is a chemical compound serving as a versatile building block in organic synthesis and medicinal chemistry research. This ester is a key synthetic intermediate for accessing a range of substituted isoxazole derivatives, which are privileged scaffolds in drug discovery . Specifically, this methyl ester can be hydrolyzed to produce 5-(tert-butyl)isoxazole-4-carboxylic acid, a core structure investigated in the development of novel therapeutics . Research into similar trisubstituted isoxazole compounds highlights their significant value as allosteric inverse agonists of the nuclear receptor RORγt (Retinoic acid receptor-Related Orphan Receptor Gamma t) . Targeting RORγt is a promising therapeutic strategy for the treatment of autoimmune diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis, as it plays a critical role in the production of the pro-inflammatory cytokine IL-17a . As a synthetic precursor, this compound enables researchers to explore structure-activity relationships (SAR) and optimize the pharmacokinetic properties of potential drug candidates . Product Identification: • CAS Number : 924846-62-8 • Molecular Formula : C₉H₁₃NO₃ • Molecular Weight : 183.20 g/mol • SMILES : O=C(C1=C(C(C)(C)C)ON=C1)OC This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-tert-butyl-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-9(2,3)7-6(5-10-13-7)8(11)12-4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPUWOADBFCFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tert-butyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine, alkynes, and toluenesulfonyl chloride. Reaction conditions often involve the use of catalysts like 18-crown-6 and potassium carbonate at elevated temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with alkynes in the presence of 18-crown-6 and potassium carbonate results in isoxazole-linked glyco-conjugates .

Scientific Research Applications

Methyl 5-(tert-butyl)isoxazole-4-carboxylate is a chemical compound featuring a unique isoxazole structure, including a tert-butyl group and a carboxylate functional group. It has a molecular weight of approximately 185.21 g/mol and the molecular formula C9H13NO3C_9H_{13}NO_3. This compound is a versatile scaffold in medicinal chemistry and organic synthesis because it exhibits properties typical of carboxylic esters.

Scientific Research Applications

This compound serves as a valuable intermediate in organic synthesis. Its applications include:

  • Drug Development It acts as a scaffold for designing new pharmaceuticals with enhanced biological activity. These reactions enhance its utility in synthesizing more complex molecules for pharmaceutical applications.
  • Interactions with biological targets Studies often focus on its interactions with biological targets.
  • Synthesis of complex molecules It is particularly useful for synthesizing complex molecules for pharmaceutical applications.

Potential Biological Activities

This compound has demonstrated potential biological activities, particularly in medicinal chemistry. Compounds within this class often exhibit:

Compound NameStructure FeaturesUnique Aspects
Methyl 5-methylisoxazole-4-carboxylateMethyl group at position 5Exhibits different biological activities compared to tert-butyl derivative
Ethyl 5-(tert-butyl)isoxazole-4-carboxylateEthoxy group instead of methoxyPotentially different solubility and reactivity profiles
tert-butyl 3-methylisoxazole-4-carboxylateMethyl group at position 3May show distinct pharmacological properties due to positional changes
Methyl 5-(phenyl)isoxazole-4-carboxylatePhenyl substituent at position 5Could have enhanced interactions with biological targets due to aromaticity

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at position 5 and the ester group at position 4 (Table 1).

Table 1: Structural Comparison of Methyl 5-(tert-butyl)isoxazole-4-carboxylate and Analogous Compounds

Compound Name Position 5 Substituent Ester Group Molecular Formula Molecular Weight (g/mol) Key References
This compound tert-butyl (C₄H₉) Methyl C₉H₁₃NO₃ ~199.2 (calculated) Inferred
Methyl 5-(4-fluorophenyl)isoxazole-4-carboxylate 4-fluorophenyl Methyl C₁₁H₈FNO₃ 221.18
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate 5-methyl, 3-phenyl Ethyl C₁₃H₁₃NO₃ 231.25
tert-Butyl 5-methyl-3-phenylisoxazole-4-carboxylate 5-methyl, 3-phenyl tert-Butyl C₁₅H₁₇NO₃ 259.3
Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate 3-chlorophenyl Methyl C₁₁H₈ClNO₃ 237.64
Methyl 4-bromo-3-(tert-butyl)isoxazole-5-carboxylate 3-tert-butyl, 4-bromo Methyl C₉H₁₂BrNO₃ 262.1

Stability and Degradation

  • tert-Butyl instability : Compounds with tert-butyl groups (e.g., 1a and 1b in ) degrade in acidic environments like simulated gastric fluid, suggesting that this compound may exhibit similar instability .
  • Halogenated analogs : Fluorophenyl and chlorophenyl derivatives () likely offer enhanced stability due to electron-withdrawing effects, making them more suitable for pharmaceutical applications.

Physicochemical Properties

  • Solubility : Methyl esters generally exhibit lower solubility in polar solvents compared to ethyl or tert-butyl esters. For example, Methyl 4-bromo-3-(tert-butyl)isoxazole-5-carboxylate is stored at RT in sealed conditions to prevent moisture absorption .
  • Hydrogen bonding: Derivatives with amino or hydroxyl groups (e.g., Methyl 4-amino-3-methoxyisoxazole-5-carboxylate in ) form intramolecular hydrogen bonds, influencing crystallinity and bioavailability.

Biological Activity

Introduction

Methyl 5-(tert-butyl)isoxazole-4-carboxylate is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features an isoxazole ring, which is a five-membered heterocyclic compound containing nitrogen. The tert-butyl group enhances the lipophilicity of the molecule, potentially influencing its biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC10_{10}H13_{13}N1_{1}O3_{3}
Molecular Weight183.22 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have demonstrated that isoxazole derivatives exhibit significant antimicrobial activity. This compound was evaluated for its efficacy against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values indicated effective antimicrobial properties with low cytotoxicity towards human fibroblast cells .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro assays showed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α when tested in human whole blood cultures stimulated with lipopolysaccharide (LPS) . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

This compound has also demonstrated anticancer activity. In studies involving various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), the compound exhibited dose-dependent cytotoxicity. The IC50_{50} values were comparable to known anticancer agents, indicating its potential as a therapeutic agent in oncology .

Table 2: Anticancer Activity Data

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-710.5Induction of apoptosis via caspase activation
HCT-11612.3Cell cycle arrest at G1 phase

The mechanism by which this compound exerts its biological effects may involve modulation of specific signaling pathways. For instance, it has been suggested that this compound acts as an allosteric modulator of RORγt, a receptor involved in immune response and inflammation . This action could explain its dual role in both anti-inflammatory and anticancer activities.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the isoxazole ring can significantly influence potency and selectivity.

Key Findings from SAR Studies

  • Lipophilicity : Increasing lipophilicity at the C-4 position enhances binding affinity to target proteins.
  • Substituent Effects : The presence of electron-donating or electron-withdrawing groups at specific positions can alter the compound's bioactivity profile.
  • Synthesis Variations : Different synthetic routes yield varying yields and purities, affecting biological evaluations .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to controls, suggesting effective systemic absorption and bioavailability.
  • Combination Therapies : When used in combination with other chemotherapeutic agents, enhanced efficacy was observed, indicating a synergistic effect that warrants further investigation .

Q & A

Q. How can flow chemistry optimize the large-scale synthesis of this compound while minimizing side reactions?

  • Methodological Answer : Use a continuous-flow reactor with temperature-controlled zones (0–50°C) and in-line FTIR monitoring. Optimize residence time (5–10 min) to prevent over-oxidation. Compare batch vs. flow yields (>80% target) and impurity profiles (HPLC-MS). Scale-up using Corning AFR modules for reproducibility .

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